![molecular formula C7H12ClF2N3 B1485322 {2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride CAS No. 2098022-43-4](/img/structure/B1485322.png)
{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of DMPEA-HCl involves the introduction of a difluoromethyl group onto a pyrazole scaffold. Specific synthetic routes may vary, but one notable approach is the late-stage difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This step is crucial because 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif relevant to the agrochemical industry.
Scientific Research Applications
1. Role in Metabolite Biomonitoring
Pyrazole derivatives, akin to "{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride", have been studied for their role in forming adducts with biomolecules, potentially serving as biomarkers. For instance, Fang et al. (2004) explored the use of a specific adduct, N2-(2'-deoxyguanosin-8-yl)PhIP, as a biomarker for exposure to PhIP, a food-derived heterocyclic aromatic amine. Their study involved developing a sensitive assay for this adduct in urine, which could be pivotal in assessing dietary exposure to such compounds and their role in disease etiology (Fang et al., 2004).
2. Impact on Metabolic Pathways
Another significant aspect of pyrazole derivatives is their interaction with metabolic pathways in humans and animals. Turteltaub et al. (1999) examined the metabolite profiles and adduct formation of heterocyclic amines, including PhIP, in humans and rodents at low doses. They found notable differences in metabolite profiles and adduct levels between humans and rodents, which could have implications for understanding the human response to exposure to such compounds (Turteltaub et al., 1999).
3. Environmental and Dietary Exposures
Studies have also investigated the presence of heterocyclic amines, related to pyrazole derivatives, in various environments and their implications for human health. For instance, Ushiyama et al. (1991) measured levels of heterocyclic amines in human urine and found that humans are continually exposed to these compounds through diet, suggesting their omnipresence and potential health impacts (Ushiyama et al., 1991).
Mechanism of Action
Target of Action
Difluoromethylation processes are known to be significant in functionalizing diverse fluorine-containing heterocycles , which are core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
It’s known that compounds bearing a cf2h group are better hydrogen-bond donors than their methylated analogues . This suggests that the difluoromethyl group in the compound could enhance its interaction with its targets.
Biochemical Pathways
Difluoromethylation is known to be important in functionalizing diverse fluorine-containing heterocycles , which are core moieties of various biologically and pharmacologically active ingredients . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
It’s known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles , which are core moieties of various biologically and pharmacologically active ingredients . This suggests that the compound could have significant effects at the molecular and cellular level.
properties
IUPAC Name |
2-[4-(difluoromethyl)pyrazol-1-yl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-10-2-3-12-5-6(4-11-12)7(8)9;/h4-5,7,10H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWOZKLATXRZRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(C=N1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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